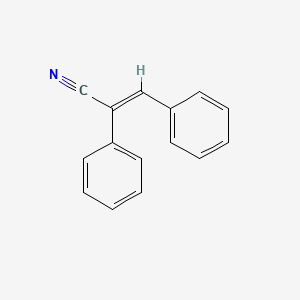![molecular formula C17H21ClN4O4S2 B1223472 2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)
2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a sulfonamide.
Scientific Research Applications
Chemical Structure and Interaction
The structural analysis of related compounds, like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, shows specific molecular interactions and orientations, useful for understanding the behavior of similar molecules in different environments (Ismailova et al., 2014).
Pharmacological Properties
While directly focusing on 2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is challenging, studies on similar compounds provide insight. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a thiadiazole component, are potent glutaminase inhibitors with therapeutic potential (Shukla et al., 2012).
Synthesis and Characterization
The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, which are structurally similar, showcases a method for creating such compounds and analyzing their properties (Yu et al., 2014).
Molecular Interactions and Crystallography
Understanding the molecular and crystal structure of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, can provide insights into the interactions and potential applications of the compound (Boechat et al., 2011).
Antimicrobial Evaluation
Exploring the antimicrobial properties of similar compounds, like 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives, can hint at the potential biological activities of the compound (Fuloria et al., 2009).
properties
Product Name |
2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Molecular Formula |
C17H21ClN4O4S2 |
Molecular Weight |
445 g/mol |
IUPAC Name |
2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H21ClN4O4S2/c1-11-7-13(18)15(28(24,25)22-12-5-3-2-4-6-12)8-14(11)26-9-16(23)20-17-21-19-10-27-17/h7-8,10,12,22H,2-6,9H2,1H3,(H,20,21,23) |
InChI Key |
BPFRGYGBVQPCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2=NN=CS2)S(=O)(=O)NC3CCCCC3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Chlorophenoxy)propyl]indole-3-carbonitrile](/img/structure/B1223389.png)
![(4Z)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one](/img/structure/B1223390.png)
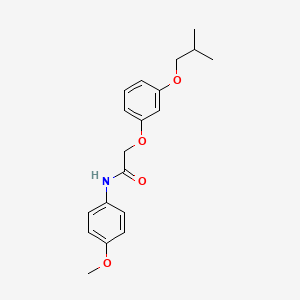
![2-[(3-Chlorophenyl)methoxy]-3-methylquinoxaline](/img/structure/B1223396.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1223397.png)
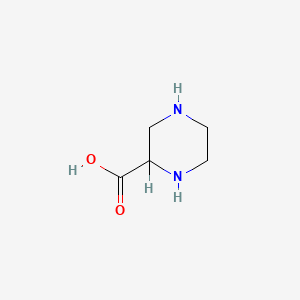
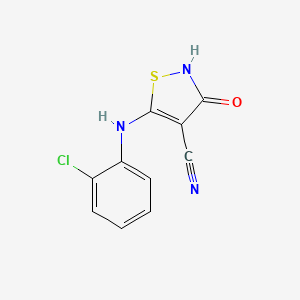
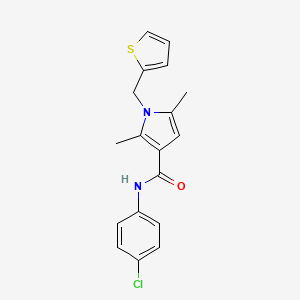
![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)
![4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1223403.png)
![Ethyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B1223407.png)
![N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)
